BenchChemオンラインストアへようこそ!

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Lipophilicity ADME Drug Design

This spirohydantoin derivative is a critical scaffold for CNS research and NK1 antagonist SAR studies. Its unique N3-butyl group dictates specific lipophilicity (XLogP3=0.2) and hydrogen bonding, making it an essential, non-substitutable building block. Sourcing the precise 3-butyl analog is vital for maintaining experimental integrity and accurate binding data interpretation.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 1341281-36-4
Cat. No. B6616864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS1341281-36-4
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2(CCOC2)NC1=O
InChIInChI=1S/C10H16N2O3/c1-2-3-5-12-8(13)10(11-9(12)14)4-6-15-7-10/h2-7H2,1H3,(H,11,14)
InChIKeyJKALRGGXFYCYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1341281-36-4) - A Unique Spirohydantoin Scaffold for Chemical Biology and Drug Discovery


3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirohydantoin derivative belonging to the oxa-diazaspiro[4.4]nonane class. Its structure features a hydantoin ring fused to a tetrahydrofuran ring via a spiro carbon, with an n-butyl group at the 3-position of the hydantoin moiety [1]. Spirohydantoins are a pharmacologically important class of heterocycles, with various derivatives displaying a wide range of biological activities, including anticonvulsant, antiarrhythmic, antiparasitic, and anticancer properties [2].

The Critical Role of the N3-Butyl Substituent in 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione


The spirohydantoin core of this compound is a versatile scaffold, but its biological and physicochemical properties are highly sensitive to specific substitutions [1]. Generic substitution with other 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione analogs is not possible because the N3-butyl group is a key determinant of lipophilicity, hydrogen bonding capacity, and potentially, target binding interactions. As evidenced by studies on related spirohydantoin derivatives, modifications at the N3 position can drastically alter a compound's activity profile and metabolic stability [2]. Therefore, selecting the specific 3-butyl analog is essential for maintaining the intended properties of a research or drug discovery program.

Quantitative Differentiation of 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (1341281-36-4) from Closest Analogs


Increased Lipophilicity (XLogP3) Compared to Unsubstituted and Methylated Analogs

The introduction of an n-butyl group at the N3 position increases the lipophilicity of the spirohydantoin scaffold, which can improve membrane permeability and blood-brain barrier penetration [1]. The target compound exhibits a calculated XLogP3 of 0.2, which is significantly higher than the unsubstituted core scaffold (XLogP3 = -0.5) and the 8,8-dimethyl analog (XLogP3 = -0.6) [2]. This difference is a key factor for researchers optimizing compounds for cellular or in vivo assays where passive diffusion is critical.

Lipophilicity ADME Drug Design

Reduced Topological Polar Surface Area (TPSA) Compared to 8,8-Dimethyl Analog

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The target compound has a TPSA of 58.6 Ų, which is lower than the 8,8-dimethyl analog (TPSA = 75.3 Ų) [1]. A TPSA below 60 Ų is often associated with good blood-brain barrier penetration, while a value below 140 Ų suggests potential for oral absorption [2]. The lower TPSA of the 3-butyl derivative indicates a different permeability profile compared to the gem-dimethyl substituted analog.

Permeability Oral Bioavailability Physicochemical Properties

Presence of a Rotatable n-Butyl Chain Enables Conformational Flexibility

Unlike analogs with rigid gem-dimethyl groups (e.g., 8,8-dimethyl and 6,6,8,8-tetramethyl derivatives) that have zero rotatable bonds, the target compound possesses three rotatable bonds due to its n-butyl chain [1]. This increased conformational flexibility can be a critical factor in ligand-receptor interactions. It allows the molecule to adopt different conformations to better fit a binding pocket or interact with a biological target, potentially leading to enhanced binding affinity or selectivity compared to more rigid analogs [2].

Conformational Analysis Binding Affinity Ligand Efficiency

Key Application Scenarios for 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (1341281-36-4)


Optimization of CNS-Penetrant Spirohydantoin Drug Candidates

Based on its moderate lipophilicity (XLogP3 = 0.2) and favorable TPSA (58.6 Ų), this compound is a suitable advanced intermediate or reference standard for medicinal chemistry campaigns targeting central nervous system (CNS) disorders [1]. Its properties align with guidelines for CNS drug candidates, and the N3-butyl substituent offers a distinct pharmacokinetic profile compared to more polar or rigid analogs [2].

Chemical Biology Probe for Investigating NK1 Antagonism

The compound's diaza-spiro[4.4]nonane core is a recognized scaffold in neurokinin (NK1) antagonist development [3]. This specific derivative can serve as a negative control or a structure-activity relationship (SAR) probe to dissect the contribution of the N3-butyl group to receptor binding and functional activity, as compared to other N3-substituted analogs.

Building Block for Diversity-Oriented Synthesis of Spirocyclic Libraries

The unique combination of a spirocyclic core, a hydantoin ring, and an n-butyl substituent provides a distinct set of physicochemical properties (e.g., specific lipophilicity and hydrogen bonding capacity) [1]. This makes the compound a valuable building block for generating novel, diverse chemical libraries aimed at exploring under-exploited areas of chemical space in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.